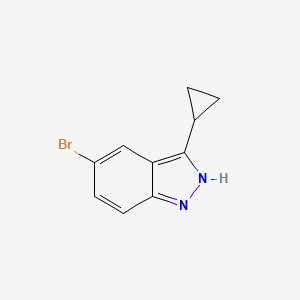

5-bromo-3-cyclopropyl-1H-indazole

Description

Properties

IUPAC Name |

5-bromo-3-cyclopropyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-7-3-4-9-8(5-7)10(13-12-9)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSSYANVUSLZAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C3C=C(C=CC3=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670295 | |

| Record name | 5-Bromo-3-cyclopropyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911305-80-1 | |

| Record name | 5-Bromo-3-cyclopropyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-cyclopropyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Substituted Indazoles

An in-depth technical guide to the synthesis of 5-bromo-3-cyclopropyl-1H-indazole, a key building block in contemporary drug discovery. This document provides a detailed, scientifically-grounded protocol, explains the underlying chemical principles, and offers practical insights for researchers in medicinal chemistry and process development.

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities. Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive pharmacophore. Specifically, functionalization at the 3 and 5 positions can significantly modulate the biological activity of the resulting molecule. The introduction of a cyclopropyl group at the C3 position often enhances metabolic stability and binding affinity, while a bromine atom at the C5 position serves as a versatile synthetic handle for further diversification through cross-coupling reactions.

This guide details a robust and reproducible synthetic route to this compound, a valuable intermediate for the development of novel therapeutics, including kinase inhibitors and other targeted agents.

Retrosynthetic Analysis and Strategy

A logical approach to the synthesis of this compound involves a two-step sequence starting from a commercially available, appropriately substituted acetophenone. The core strategy is as follows:

-

Diazotization and Cyclization: The synthesis begins with the diazotization of 2'-amino-5'-bromoacetophenone. The resulting diazonium salt is not isolated but is immediately subjected to an in-situ intramolecular cyclization to form 5-bromo-3-methyl-1H-indazole. This classical approach provides a reliable method for constructing the indazole core.

-

C3-Functionalization via Deprotonation and Alkylation: The second key transformation involves the selective functionalization of the C3-methyl group. This is achieved through a deprotonation-alkylation sequence. A strong base is used to deprotonate the acidic protons of the 3-methyl group, generating a nucleophilic intermediate that is then reacted with a suitable cyclopropyl electrophile. However, a more modern and efficient approach involves a condensation reaction with cyclopropanecarbaldehyde followed by a Wolff-Kishner or similar reduction, though the direct alkylation route is also feasible. A more direct and documented approach for a similar analogue involves the reaction of a hydrazine with a diketone.

This guide will focus on a well-documented pathway that proceeds via a condensation and cyclization pathway, which has been shown to be effective for generating 3-substituted indazoles.

Overall Synthetic Workflow

The proposed synthesis is a multi-step process beginning with commercially available starting materials. The workflow is designed for efficiency and scalability, with each step building upon established and reliable chemical transformations.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 1-(2-amino-5-bromophenyl)ethan-1-one (Intermediate 1)

Principle: This step involves the regioselective bromination of 2'-aminoacetophenone. The amino group is an activating ortho-, para-director. To achieve selective bromination at the para position (C5), a mild brominating agent like pyridine hydrobromide perbromide is employed. This reagent offers controlled delivery of bromine, minimizing over-bromination and side reactions.

Materials:

-

2'-Aminoacetophenone

-

Pyridine hydrobromide perbromide

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 2'-aminoacetophenone (1.0 eq) in dichloromethane, cooled to 0-5°C, pyridine hydrobromide perbromide (1.0 eq) is added portion-wise.[1]

-

The reaction mixture is stirred at this temperature for 10 minutes and then allowed to warm to room temperature and stirred for an additional 24-28 hours.[1]

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel to afford 1-(2-amino-5-bromophenyl)ethan-1-one.

Part 2: Synthesis of 1-(2-amino-5-bromophenyl)cyclopropyl)methanone (Intermediate 2)

Principle: This step would typically involve a Claisen-Schmidt condensation between the methyl ketone of Intermediate 1 and cyclopropanecarbaldehyde to form an α,β-unsaturated ketone, followed by a reduction of the double bond. A more direct, albeit potentially lower-yielding, approach could involve the direct alkylation of the enolate of Intermediate 1. For the purpose of this guide, we will outline the more robust condensation-reduction pathway.

Materials:

-

1-(2-amino-5-bromophenyl)ethan-1-one (Intermediate 1)

-

Cyclopropanecarbaldehyde

-

Sodium hydroxide or another suitable base

-

Ethanol

-

Reducing agent (e.g., Sodium borohydride or catalytic hydrogenation setup)

Procedure (Illustrative Condensation-Reduction):

-

A solution of Intermediate 1 (1.0 eq) and cyclopropanecarbaldehyde (1.1 eq) in ethanol is treated with an aqueous solution of sodium hydroxide at room temperature.

-

The mixture is stirred until TLC analysis indicates the formation of the chalcone intermediate.

-

The intermediate is then isolated and subjected to reduction. For example, using sodium borohydride in a suitable solvent system, or through catalytic hydrogenation (e.g., H2, Pd/C) to saturate the double bond, yielding the desired product.

-

Work-up and purification by column chromatography would be required.

Part 3: Synthesis of this compound (Target Molecule)

Principle: The final step is the construction of the indazole ring via a condensation reaction between the ketone of Intermediate 2 and hydrazine.[2][3] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and aromatization to form the stable 1H-indazole.

Materials:

-

1-(2-amino-5-bromophenyl)cyclopropyl)methanone (Intermediate 2)

-

Hydrazine hydrate

-

Acetic acid or another suitable acid catalyst

-

A high-boiling point solvent like ethanol or n-butanol

Procedure:

-

A mixture of Intermediate 2 (1.0 eq) and hydrazine hydrate (2-5 eq) in a suitable solvent (e.g., ethanol) is treated with a catalytic amount of acetic acid.

-

The reaction mixture is heated to reflux and monitored by TLC.

-

Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Mechanism: Indazole Formation

The acid-catalyzed cyclization of the substituted aminoketone with hydrazine is a cornerstone of indazole synthesis. The mechanism involves several key steps:

Caption: Key mechanistic steps in the formation of the 1H-indazole ring.

-

Hydrazone Formation: The carbonyl group of the ketone is protonated by the acid catalyst, making it more electrophilic. A molecule of hydrazine then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule result in the formation of a hydrazone intermediate.

-

Intramolecular Cyclization: Tautomerization of the hydrazone can occur, followed by an intramolecular nucleophilic attack of the amino group on the imine carbon. This ring-closing step forms the five-membered pyrazole ring fused to the benzene ring.

-

Aromatization: The final step involves the elimination of a molecule (such as ammonia or water, depending on the exact pathway and intermediates) to achieve the stable, aromatic 1H-indazole system.

Data Summary and Expected Results

The following table summarizes the expected molecular weights and provides a general expectation for yields, which can vary based on optimization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |

| 1-(2-amino-5-bromophenyl)ethan-1-one | C8H8BrNO | 214.06 | 70-85% |

| 1-(2-amino-5-bromophenyl)cyclopropyl)methanone | C11H12BrNO | 254.12 | 50-70% |

| This compound | C10H9BrN2 | 237.10 | 60-80% |

Note: Yields are estimates and highly dependent on reaction scale and purification efficiency.

Safety and Handling

-

Pyridine hydrobromide perbromide: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Hydrazine hydrate: Highly toxic, corrosive, and a suspected carcinogen. All manipulations should be performed in a fume hood. Avoid inhalation and skin contact.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

-

General Precautions: Standard laboratory safety practices should be followed at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of this compound presented herein is a logical and robust pathway that relies on well-established chemical transformations. The multi-step approach allows for controlled introduction of the required functionalities onto the indazole core. This guide provides the necessary detail for researchers to successfully synthesize this valuable building block for application in drug discovery and medicinal chemistry programs. Careful execution of the experimental procedures and adherence to safety protocols are paramount for a successful outcome.

References

An In-Depth Technical Guide to 5-bromo-3-cyclopropyl-1H-indazole (CAS No. 911305-80-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-bromo-3-cyclopropyl-1H-indazole, a heterocyclic building block with significant potential in medicinal chemistry. Its Chemical Abstracts Service (CAS) number is 911305-80-1 .[][2] This document will delve into the synthesis, chemical properties, and the scientific rationale behind its design, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, a distinction given to molecular frameworks that are capable of binding to multiple biological targets.[3] This versatility has led to the successful development of several marketed drugs containing the indazole core, including the anti-cancer agents axitinib and pazopanib, which function as kinase inhibitors, and the antiemetic granisetron, a 5-HT3 receptor antagonist.[3]

The structure of this compound incorporates three key features that are of particular interest in drug design:

-

The 1H-indazole Core: This bicyclic aromatic system is a bioisostere of indole, meaning it has similar physical and chemical properties, allowing it to mimic indole in biological systems.[4] Its unique arrangement of nitrogen atoms provides opportunities for hydrogen bonding and other non-covalent interactions within protein binding pockets.

-

The 3-Cyclopropyl Group: The introduction of a cyclopropyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve potency, and fine-tune the conformational properties of a molecule. This small, rigid ring system can explore chemical space that is inaccessible to larger, more flexible groups.

-

The 5-Bromo Substituent: The bromine atom at the 5-position serves as a valuable synthetic handle for further chemical modifications. It can be readily transformed into other functional groups through various cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This strategic combination of a privileged core, a metabolism-enhancing moiety, and a versatile synthetic handle makes this compound a highly valuable starting material for the synthesis of novel drug candidates.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 911305-80-1 | [][2] |

| Molecular Formula | C₁₀H₉BrN₂ | [][2] |

| Molecular Weight | 237.10 g/mol | [2] |

| Appearance | White to off-white solid | |

| Purity | Typically >96% | |

| Solubility | Soluble in organic solvents such as DMSO and methanol | |

| Storage | Store at room temperature in a dry, well-ventilated place |

Synthesis and Mechanistic Considerations

The synthesis of 3-substituted indazoles is a well-established area of organic chemistry, with several general methods available. The most common and direct approach to installing a substituent at the C3 position of an indazole ring involves the cyclization of an appropriately substituted precursor.

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic approach to this compound points to a key disconnection at the N1-N2 bond of the pyrazole ring. This leads back to a substituted 2-aminobenzophenone derivative, which can be synthesized from commercially available starting materials.

Caption: Retrosynthetic analysis of this compound.

Plausible Synthetic Pathway

Step 1: Synthesis of (2-amino-5-bromophenyl)(cyclopropyl)methanone

This intermediate can be prepared via a Friedel-Crafts acylation of 4-bromoaniline with cyclopropanecarbonyl chloride, followed by appropriate manipulation of protecting groups if necessary.

Step 2: Diazotization and Intramolecular Cyclization

The key step in the formation of the indazole ring is the diazotization of the aniline nitrogen of (2-amino-5-bromophenyl)(cyclopropyl)methanone, followed by an in-situ intramolecular cyclization. This reaction is typically carried out using a nitrite source, such as sodium nitrite, in an acidic medium.

References

An In-depth Technical Guide to the Synthesis and Structure-Activity Relationship of 5-bromo-3-cyclopropyl-1H-indazole Structural Analogs

Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibition

The 1H-indazole core is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold."[1][2] This is due to its ability to serve as a versatile template for the design of potent and selective ligands for a variety of biological targets.[1] The indazole structure is a bioisostere of purine, the core of adenosine triphosphate (ATP), which allows indazole-based compounds to act as competitive inhibitors in the ATP-binding pocket of protein kinases.[3] Dysregulation of protein kinase activity is a hallmark of numerous diseases, particularly cancer, making them a major focus of drug discovery efforts.[4] Consequently, a multitude of indazole-containing compounds have been investigated and developed as kinase inhibitors, with several reaching clinical trials and approvals for the treatment of various cancers.[3][5]

The 5-bromo-3-cyclopropyl-1H-indazole scaffold represents a key pharmacophore for the development of novel kinase inhibitors. The bromine atom at the 5-position provides a crucial handle for synthetic modification, allowing for the introduction of a wide range of substituents through cross-coupling reactions to explore structure-activity relationships (SAR). The cyclopropyl group at the 3-position is a desirable feature in drug design, as it can enhance metabolic stability and binding affinity. This guide provides a comprehensive overview of the synthesis of this compound and its structural analogs, delves into their structure-activity relationships as kinase inhibitors, and presents detailed experimental protocols for their synthesis and biological evaluation.

Synthesis of the this compound Core and its Analogs

The synthesis of this compound and its analogs can be approached through a series of well-established organic reactions. A plausible and efficient synthetic strategy involves the initial construction of the 3-cyclopropyl-1H-indazole core, followed by bromination and subsequent derivatization.

Synthesis of the 3-Cyclopropyl-1H-indazole Core

A common and effective method for the synthesis of 3-substituted-1H-indazoles is the reaction of an appropriate hydrazine with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of the 3-cyclopropyl-1H-indazole core, a practical approach involves the condensation of a substituted phenylhydrazine with a cyclopropyl ketone derivative. A key intermediate for this is 1-cyclopropyl-2-methoxyethanone.

Alternatively, the cyclopropyl group can be introduced at a later stage. For instance, a 3-vinyl-1H-indazole intermediate can be synthesized and then subjected to a cyclopropanation reaction.

Conceptual Synthetic Pathway to 3-Vinyl-1H-indazole:

Caption: Wittig reaction for the synthesis of 3-vinyl-1H-indazole.

Cyclopropanation of 3-Vinyl-1H-indazole:

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes.[1][6][7][8][9] This reaction typically employs diiodomethane and a zinc-copper couple to generate a carbenoid species that reacts with the alkene in a stereospecific manner.[1][6][7]

Caption: Simmons-Smith cyclopropanation of 3-vinyl-1H-indazole.

Bromination of the Indazole Core

Once the 3-cyclopropyl-1H-indazole core is obtained, the next step is the regioselective introduction of a bromine atom at the 5-position. Direct bromination of the indazole ring can be achieved using a suitable brominating agent. For the synthesis of 5-bromo-1H-indazole-3-carboxylic acid, a known precursor, the reaction is carried out by treating indazole-3-carboxylic acid with bromine in glacial acetic acid.[10] A similar approach can be applied to 3-cyclopropyl-1H-indazole.

Experimental Protocol: Bromination of 3-Cyclopropyl-1H-indazole

-

Dissolution: Dissolve 3-cyclopropyl-1H-indazole (1.0 eq) in glacial acetic acid.

-

Addition of Bromine: Slowly add a solution of bromine (1.1 eq) in glacial acetic acid to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice water.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis of Structural Analogs

With the this compound core in hand, a diverse library of structural analogs can be generated by modifying the N1 and C5 positions.

1. N-Alkylation and N-Arylation:

The indazole ring contains two nucleophilic nitrogen atoms (N1 and N2), leading to the potential for the formation of regioisomers upon alkylation or arylation. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base and solvent. Generally, the use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) favors N1 substitution.

Experimental Protocol: N1-Alkylation of this compound

-

Preparation: To a solution of this compound (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Anion Formation: Stir the mixture at room temperature for 30 minutes.

-

Addition of Electrophile: Cool the mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by column chromatography on silica gel.

2. C5-Functionalization via Cross-Coupling Reactions:

The bromine atom at the 5-position is a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester. This allows for the introduction of various aryl and heteroaryl moieties at the 5-position.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent: Add a mixture of a suitable organic solvent (e.g., dioxane or toluene) and water.

-

Reaction: Heat the mixture to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the 5-position.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base such as sodium tert-butoxide.

-

Solvent: Add an anhydrous, deoxygenated solvent like toluene.

-

Reaction: Heat the reaction mixture at 80-110 °C until the reaction is complete.

-

Work-up and Purification: After cooling, filter the reaction mixture through celite, concentrate the filtrate, and purify the residue by column chromatography.

Synthetic Diversification Workflow:

Caption: Synthetic routes to generate structural analogs.

Structure-Activity Relationship (SAR) as Kinase Inhibitors

The this compound scaffold has been explored for its potential as an inhibitor of various protein kinases, including those involved in cell cycle regulation and signal transduction. A key target class for indazole-based inhibitors is the Aurora kinase family, which plays a crucial role in mitosis.[11] The following SAR discussion is based on established principles for indazole-based kinase inhibitors and provides a framework for the rational design of potent and selective analogs based on the this compound core.

Key Structural Features and their Impact on Activity:

-

The Indazole Core: The 1H-indazole ring acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. This interaction is a cornerstone of the binding affinity of these inhibitors.

-

The 3-Cyclopropyl Group: The cyclopropyl group at the C3 position often occupies a hydrophobic pocket within the ATP-binding site. Its rigid nature can lead to favorable conformational pre-organization for binding, thus enhancing potency.

-

The 5-Bromo Position: As previously mentioned, this position is a key point for diversification. The introduction of various substituents via cross-coupling reactions allows for the exploration of the solvent-exposed region of the ATP-binding site. The nature of the substituent at this position can significantly impact both potency and selectivity.

-

The N1 Position: The N1 position of the indazole ring is another critical site for modification. The introduction of different alkyl or aryl groups can influence the orientation of the inhibitor in the binding pocket and can be used to tune physicochemical properties such as solubility and cell permeability.

Hypothetical SAR Table for this compound Analogs as Aurora A Kinase Inhibitors:

| Compound ID | R1 (N1-substituent) | R2 (C5-substituent) | Aurora A IC₅₀ (nM) |

| 1 (Core) | H | Br | 500 |

| 2a | CH₃ | Br | 350 |

| 2b | CH₂CH₃ | Br | 400 |

| 2c | c-propyl | Br | 300 |

| 3a | H | Phenyl | 150 |

| 3b | H | 4-Fluorophenyl | 100 |

| 3c | H | 4-Methoxyphenyl | 200 |

| 3d | H | Pyridin-4-yl | 80 |

| 4a | H | NH₂ | 450 |

| 4b | H | NH-Phenyl | 120 |

| 4c | H | N(CH₃)₂ | 400 |

| 5a | CH₃ | Phenyl | 50 |

| 5b | CH₃ | 4-Fluorophenyl | 30 |

Interpretation of SAR Data:

-

N1-Substitution: Small alkyl groups at the N1 position (e.g., methyl, cyclopropyl) are generally well-tolerated and can lead to a modest increase in potency compared to the unsubstituted analog (compare 1 with 2a-c ).

-

C5-Substitution (Suzuki Coupling): Replacing the bromine at the C5 position with aryl or heteroaryl groups via Suzuki coupling generally leads to a significant increase in potency (compare 1 with 3a-d ). Electron-withdrawing groups on the phenyl ring (e.g., fluorine in 3b ) can enhance activity, potentially through favorable interactions with the protein. The introduction of a nitrogen atom in a heteroaryl ring (e.g., pyridine in 3d ) can provide an additional hydrogen bond acceptor, further improving potency.

-

C5-Substitution (Buchwald-Hartwig Amination): The introduction of amino groups at the C5 position shows a varied effect. A primary amine (4a ) may not be optimal, while an aniline moiety (4b ) can significantly improve activity. This suggests that a larger, more hydrophobic group is preferred in this region.

-

Combined Modifications: Combining favorable modifications at both the N1 and C5 positions can lead to a synergistic effect on potency. For example, the combination of an N1-methyl group and a C5-phenyl or C5-(4-fluorophenyl) group results in the most potent compounds in this hypothetical series (5a and 5b ).

Signaling Pathway Implication (Aurora Kinase A):

Aurora A kinase is a key regulator of mitosis, particularly in the processes of centrosome maturation and separation, and spindle assembly. Its overexpression is frequently observed in various cancers and is associated with genomic instability. Inhibition of Aurora A leads to mitotic arrest and apoptosis in cancer cells.

Caption: Simplified Aurora A signaling pathway and the point of intervention.

Experimental Protocols for Biological Evaluation

To assess the biological activity of the synthesized this compound analogs, a series of in vitro and cell-based assays are employed. These assays are designed to be robust, reproducible, and provide quantitative data for SAR analysis.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.

Principle:

The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the kinase, a substrate, ATP, and the test compound. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added, which converts the ADP generated into ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal that is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compounds in a suitable buffer (e.g., kinase assay buffer with a final DMSO concentration of 1-2%).

-

Kinase Reaction: In a 96-well plate, add the serially diluted compounds, the kinase solution, and a substrate/ATP mixture. Incubate at room temperature for 1 hour.

-

ADP Detection: Add ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Luminescence Generation: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Cell-Based Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Principle:

In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[4]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

-

MTT Incubation: Remove the treatment medium and add MTT solution to each well. Incubate for 3-4 hours to allow for formazan crystal formation.[3]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. The synthetic routes outlined in this guide provide a clear and efficient path to the core structure and a diverse range of its structural analogs. The established structure-activity relationships for indazole-based kinase inhibitors offer a rational basis for the design of more potent and selective compounds. The detailed experimental protocols for biological evaluation provide the necessary tools to assess the efficacy of these newly synthesized molecules.

Future work in this area should focus on the synthesis and evaluation of a broader range of analogs, including further modifications of the C5 substituent and the exploration of different N1 substituents to fine-tune the pharmacological properties of these compounds. The development of analogs with improved pharmacokinetic profiles will be crucial for their potential translation into clinical candidates. Furthermore, the identification of specific kinase targets and the elucidation of the detailed binding modes of these inhibitors through techniques such as X-ray crystallography will provide valuable insights for future drug design efforts.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 7. 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole | Sigma-Aldrich [sigmaaldrich.com]

- 8. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Technical Guide to Synthesis and Application in Modern Drug Discovery

Abstract

The indazole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and FDA-approved therapeutics.[1] Its structural versatility and capacity to engage in key biological interactions have cemented its status as a "privileged scaffold." This guide provides an in-depth technical exploration of contemporary strategies for the synthesis of novel indazole derivatives. We will delve into the mechanistic underpinnings of various synthetic methodologies, from classical approaches to cutting-edge transition-metal-catalyzed reactions, C-H activation, and photoredox catalysis. Furthermore, this document will illuminate the practical application of these derivatives in drug discovery, with a focus on their role as kinase inhibitors and antibacterial agents, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.

The Significance of the Indazole Moiety in Medicinal Chemistry

Indazoles, composed of a fused benzene and pyrazole ring, exist in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[1] This structural feature, coupled with the ability to act as both a hydrogen bond donor and acceptor, allows for diverse interactions with biological targets. The indazole core is a key component in numerous commercially successful drugs, including the kinase inhibitors Pazopanib and Axitinib, the antiemetic Granisetron, and the PARP inhibitor Niraparib, underscoring its therapeutic relevance.[1][2] The broad spectrum of pharmacological activities associated with indazole derivatives includes anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5][6][7][8]

The indazole scaffold's utility in drug discovery is multifaceted. It serves as an effective bioisostere for other aromatic systems like phenols and indoles, often conferring improved metabolic stability and pharmacokinetic properties. Moreover, it is a valuable fragment in fragment-based drug discovery (FBDD) and a successful scaffold in scaffold hopping endeavors, particularly for the development of protein kinase inhibitors.

Strategic Approaches to the Synthesis of Novel Indazole Derivatives

The synthesis of the indazole core has evolved significantly, with modern methodologies offering greater efficiency, regioselectivity, and functional group tolerance compared to classical methods.

Classical Synthetic Routes

Historically, the synthesis of indazoles relied on condensation reactions of appropriately substituted benzene derivatives. For instance, the reaction of o-aminobenzaldehydes or o-aminoketones with hydroxylamine, followed by cyclization, represents a foundational approach. While effective for certain substrates, these methods often require harsh reaction conditions and may have limited substrate scope.

Modern Catalytic Methodologies

The advent of transition-metal catalysis has revolutionized indazole synthesis, enabling the construction of complex derivatives with high precision and efficiency.[9]

Palladium-catalyzed reactions are instrumental in forming the crucial C-N bond for indazole ring closure. For example, the intramolecular C-N bond formation from o-alkyne azoarenes provides a direct route to 1H-indazoles.[10] Another approach involves the palladium-catalyzed arylation of benzophenone hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization sequence to yield substituted 3-aminoindazoles.[11]

Copper catalysis has emerged as a cost-effective and versatile tool for indazole synthesis. One-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, facilitate the formation of both C-N and N-N bonds to produce 2H-indazoles.[10][12][13] This method is lauded for its operational simplicity and broad substrate scope.[10] Copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives also provides a pathway to 3-aminoindazoles.[11]

Rhodium-catalyzed C-H activation has become a powerful strategy for the direct functionalization of C-H bonds, offering an atom-economical approach to indazole synthesis.[14][15] For instance, the Rh(III)-catalyzed reaction between azobenzenes and aldehydes proceeds via C-H bond functionalization and subsequent cyclative capture to form N-aryl-2H-indazoles.[16] Similarly, the reaction of imidate esters with nitrosobenzenes, co-catalyzed by rhodium and copper, yields 1H-indazoles under redox-neutral conditions.[17]

Experimental Protocol: Rhodium(III)-Catalyzed Synthesis of N-Aryl-2H-Indazoles

This protocol is adapted from the work of Glorius and co-workers.[14][16]

Materials:

-

Azobenzene derivative (1.0 equiv)

-

Aldehyde (1.5 equiv)

-

[Cp*RhCl₂]₂ (2.5 mol%)

-

AgSbF₆ (10 mol%)

-

Cu(OAc)₂ (2.0 equiv)

-

1,4-Dioxane (0.2 M)

Procedure:

-

To an oven-dried reaction vessel, add the azobenzene derivative, [Cp*RhCl₂]₂, AgSbF₆, and Cu(OAc)₂.

-

Evacuate and backfill the vessel with argon three times.

-

Add 1,4-dioxane and the aldehyde via syringe.

-

Seal the vessel and heat the reaction mixture at 100 °C for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2H-indazole.

Emerging Synthetic Technologies

Innovation in synthetic chemistry continues to provide novel and efficient pathways to indazole derivatives.

Visible-light photoredox catalysis has emerged as a green and powerful tool for organic synthesis.[18] This methodology has been successfully applied to the synthesis of indazolo[2,3-a]quinolines from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines, involving a ruthenium-catalyzed intramolecular formation of the N-N bond.[18][19][20] More recently, a dual gold and photoredox catalysis approach has been developed for the synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes.[21]

Microwave-assisted organic synthesis offers significant advantages, including reduced reaction times, increased yields, and enhanced reaction efficiency.[22][23][24][25] This technology has been effectively employed for the functionalization of indazoles, particularly in cross-coupling reactions.[22] For example, the synthesis of N-alkynylated indazoles via copper-catalyzed cross-coupling is significantly accelerated under microwave irradiation.[22]

Visualization of Synthetic Pathways

Caption: Overview of modern synthetic routes to indazole derivatives.

Indazole Derivatives in Drug Discovery: Case Studies

The versatility of the indazole scaffold is exemplified by its successful application in targeting various diseases.

Indazoles as Potent Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] The indazole core has proven to be an excellent scaffold for the design of potent and selective kinase inhibitors.[2][26]

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several indazole-based derivatives have been developed as potent VEGFR-2 inhibitors.[2][27] For example, a series of indazole-pyrimidine-based compounds have shown significant inhibitory activity against VEGFR-2.[2] Structure-activity relationship (SAR) studies have revealed that substitution patterns on the indazole and pyrimidine rings are critical for potency.[2]

Aurora kinases are a family of serine/threonine kinases that play a pivotal role in mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[28] In silico fragment-based and knowledge-based drug design approaches have led to the discovery of novel indazole derivatives as potent Aurora kinase inhibitors.[28] SAR studies have demonstrated that different substituents on the indazole scaffold can confer selectivity for different Aurora kinase isoforms.[28]

Quantitative Data: Inhibition of Kinases by Novel Indazole Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cell-based Assay (IC₅₀, µM) | Reference |

| 13e | VEGFR-2 | - | HUVEC | - | [2] |

| 30 | VEGFR-2 | 1.24 | HUVEC | - | [27] |

| 17 | Aurora A/B | - | - | - | [28] |

| 21 | Aurora B | - | - | - | [28] |

| 30 (Aurora) | Aurora A | - | - | - | [28] |

| Compound 1 | FGFR1 | 100 | - | - | [29] |

| Compound 2f | - | - | 4T1 | 0.23-1.15 | [30] |

| Compound 6o | - | - | K562 | 5.15 | [31] |

Indazoles as a New Frontier in Antibacterial Agents

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Bacterial DNA gyrase (GyrB), a type II topoisomerase, is a clinically validated target for antibacterial drugs.[32]

Through a combination of physiochemical property optimization and structure-based drug design, a novel class of indazole-based GyrB inhibitors has been discovered.[32] These compounds exhibit excellent enzymatic and antibacterial activity against a range of clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[32] X-ray crystallography has been instrumental in elucidating the binding mode of these inhibitors in the GyrB ATPase binding pocket, guiding further optimization.[32]

Visualization of Drug Discovery Workflow

Caption: General workflow for indazole-based drug discovery.

Conclusion and Future Perspectives

The indazole scaffold continues to be a highly valuable and versatile platform in the discovery and development of novel therapeutics. The ongoing advancements in synthetic methodologies, particularly in the realm of catalytic C-H activation and photoredox catalysis, are expanding the accessible chemical space of indazole derivatives, enabling the fine-tuning of their pharmacological properties. The successful application of these compounds as kinase inhibitors and antibacterial agents highlights the immense potential of the indazole core in addressing significant unmet medical needs. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, the exploration of novel biological targets for indazole-based drugs, and the application of computational and artificial intelligence-driven approaches to accelerate the design and optimization of the next generation of indazole therapeutics.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. caribjscitech.com [caribjscitech.com]

- 11. Indazole synthesis [organic-chemistry.org]

- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2H-Indazole synthesis [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Visible light photoredox catalysis: synthesis of indazolo[2,3-a]quinolines from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. d-nb.info [d-nb.info]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. jchr.org [jchr.org]

- 24. researchgate.net [researchgate.net]

- 25. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]

- 26. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. benthamdirect.com [benthamdirect.com]

- 30. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 31. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-bromo-3-cyclopropyl-1H-indazole: A Predictive Analysis for Researchers

This technical guide provides a detailed predictive analysis of the spectroscopic data for 5-bromo-3-cyclopropyl-1H-indazole, a molecule of interest in medicinal chemistry and drug development.[1] Given the limited availability of public experimental spectra for this specific compound, this document leverages data from structurally analogous compounds and established spectroscopic principles to offer a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide is intended to assist researchers in identifying and confirming the structure of this compound in a laboratory setting.

The Critical Role of Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug discovery, the unambiguous determination of a molecule's structure is a cornerstone of the entire research and development process. Spectroscopic techniques, particularly NMR and MS, provide the foundational data that confirms the identity, purity, and stability of a synthesized compound. This analytical rigor is not merely a procedural formality; it is a critical step that ensures the reliability of all subsequent biological and pharmacological data. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a promising drug candidate.

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1] The specific substitution pattern of this compound suggests its potential as a versatile building block in the synthesis of novel therapeutic agents.[2] Therefore, a clear and predictive understanding of its spectroscopic signature is invaluable for researchers working with this and related chemical entities.

Mass Spectrometry (MS) Analysis: Predicting the Molecular Fingerprint

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing clues about its elemental composition and fragmentation patterns.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₁₀H₉BrN₂), the key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

| Ion | Predicted m/z | Relative Intensity | Notes |

| [M]⁺ | 236/238 | ~100% | Molecular ion peaks corresponding to C₁₀H₉⁷⁹BrN₂ and C₁₀H₉⁸¹BrN₂. |

| [M-C₃H₄]⁺ | 196/198 | Moderate | Loss of the cyclopropyl group as cyclopropene. |

| [M-Br]⁺ | 157 | Variable | Loss of the bromine atom. |

| [C₇H₅N₂]⁺ | 117 | Variable | Fragment corresponding to the indazole core after loss of bromine and cyclopropyl group. |

Experimental Protocol for Mass Spectrometry

The following is a generalized protocol for obtaining the mass spectrum of a small organic molecule like this compound using Electrospray Ionization (ESI), a common technique for such compounds.

Instrumentation:

-

A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) equipped with an ESI source.

Sample Preparation:

-

Accurately weigh approximately 1 mg of the synthesized this compound.

-

Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent. A small amount of formic acid (0.1%) can be added to the final solution to promote protonation and enhance ionization.

Data Acquisition:

-

Set the ESI source to positive ion mode.

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

-

Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.

Data Analysis:

-

Examine the spectrum for the characteristic isotopic pattern of the molecular ion ([M]⁺ and [M+2]⁺) to confirm the presence of bromine.

-

Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of C₁₀H₉BrN₂.

-

Analyze the fragmentation pattern to further support the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Connectivity

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit signals corresponding to the aromatic protons of the indazole ring, the protons of the cyclopropyl group, and the N-H proton.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |

| NH | ~13.0 | br s | - | 1H |

| H-4 | ~7.8 | d | J ≈ 8.8 | 1H |

| H-7 | ~7.6 | d | J ≈ 1.8 | 1H |

| H-6 | ~7.3 | dd | J ≈ 8.8, 1.8 | 1H |

| CH (cyclopropyl) | ~2.1 | m | - | 1H |

| CH₂ (cyclopropyl) | ~1.1 | m | - | 2H |

| CH₂ (cyclopropyl) | ~0.9 | m | - | 2H |

Disclaimer: Predicted chemical shifts are estimates based on related structures and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 | ~145 |

| C-7a | ~140 |

| C-3a | ~123 |

| C-6 | ~125 |

| C-4 | ~121 |

| C-5 | ~115 |

| C-7 | ~112 |

| CH (cyclopropyl) | ~10 |

| CH₂ (cyclopropyl) | ~5 |

Disclaimer: Predicted chemical shifts are estimates and can be influenced by the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. A proton-decoupled experiment is standard.

-

Consider performing 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon correlations, respectively.

Integrated Spectroscopic Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion: A Framework for Confident Characterization

This guide provides a predictive yet scientifically grounded framework for the spectroscopic characterization of this compound. By combining predicted MS and NMR data with standardized experimental protocols, researchers can confidently approach the synthesis and analysis of this and related indazole derivatives. The principles and methodologies outlined herein are fundamental to ensuring the scientific integrity of research in drug discovery and development, where the precise knowledge of molecular structure is paramount.

References

commercial availability of 5-bromo-3-cyclopropyl-1H-indazole

An In-Depth Technical Guide to 5-Bromo-3-cyclopropyl-1H-indazole for Advanced Research & Development

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound (CAS No: 911305-80-1), a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. We will move beyond a simple datasheet to explore its commercial landscape, synthetic rationale, analytical validation, and strategic application in the development of novel therapeutics.

Strategic Importance in Medicinal Chemistry

The indazole scaffold is a well-established "privileged structure" in drug discovery, bioisosteric to indole but with distinct chemical properties that can offer advantages in metabolic stability and target engagement.[1][2] The specific combination of substituents in this compound makes it a particularly valuable intermediate:

-

The Indazole Core: Serves as the foundational pharmacophore, present in numerous clinically approved drugs, including kinase inhibitors like Axitinib and antiemetics like Granisetron.[2]

-

The 5-Bromo Group: This is not merely a placeholder. The bromine atom provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic and late-stage introduction of diverse chemical functionalities to explore the structure-activity relationship (SAR) around the indazole core.[3]

-

The 3-Cyclopropyl Group: The cyclopropyl moiety is a non-classical bioisostere for phenyl or tert-butyl groups. It is a small, rigid, and lipophilic group that can improve metabolic stability, enhance binding affinity by occupying specific hydrophobic pockets in target proteins, and fine-tune the overall physicochemical properties of a drug candidate.

The convergence of these three features makes this compound a high-value starting material for building libraries of complex molecules aimed at a variety of biological targets, particularly protein kinases.[4]

Commercial Availability and Procurement

This compound is available from a range of specialized chemical suppliers who cater to the research and development sectors. Procurement for R&D purposes is straightforward, though large-scale cGMP (Current Good Manufacturing Practice) availability may require custom synthesis contracts.

Below is a summary of representative commercial sources. Purity and availability are critical parameters; researchers should always request a lot-specific Certificate of Analysis (CoA) before use.

| Supplier | CAS Number | Stated Purity | Available Quantities | Reference |

| AOBChem | 911305-80-1 | 95% | 250mg - 5g+ | [5] |

| BOC Sciences | 911305-80-1 | Research Grade | Inquiry | [] |

| Atomax Chemicals Co., Ltd | 911305-80-1 | 95+% | Per Order | [7] |

| Key Organics Ltd. | 911305-80-1 | min 96% | 1g+ | [8] |

Procurement Insight: When evaluating suppliers, the stated purity is a primary filter. However, the accompanying analytical data is paramount. For use in sensitive downstream applications, insist on a CoA that includes ¹H NMR and HPLC/MS data to confirm both identity and purity, ensuring the absence of critical process-related impurities.

Synthesis and Mechanistic Considerations

While several methods exist for the synthesis of the indazole core, a common and effective strategy for constructing 3-substituted indazoles involves the reaction of a substituted phenylhydrazine with a suitable carbonyl partner. The following protocol outlines a plausible and robust synthetic route.

Proposed Synthetic Pathway: Fischer Indole Synthesis Analogue

The synthesis logically proceeds via the reaction of (4-bromophenyl)hydrazine with cyclopropyl methyl ketone, followed by an acid-catalyzed cyclization. This approach is favored for its operational simplicity and the ready availability of starting materials.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Formation of (E)-1-((4-bromophenyl)hydrazono)ethylcyclopropane (Hydrazone Intermediate)

-

To a solution of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol (5 mL/mmol), add cyclopropyl methyl ketone (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting hydrazine is consumed.

-

Upon completion, reduce the solvent volume under vacuum. Dilute the residue with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude hydrazone, which can often be used in the next step without further purification.

Causality Behind Choices:

-

Ethanol as Solvent: It readily dissolves the reactants and is easily removed.

-

Acetic Acid Catalyst: The acid protonates the ketone's carbonyl oxygen, activating it for nucleophilic attack by the hydrazine nitrogen, thereby accelerating hydrazone formation.

Step 2: Cyclization to this compound

-

Add the crude hydrazone intermediate from Step 1 to Eaton's reagent (7.7% w/w P₂O₅ in methanesulfonic acid) or polyphosphoric acid (PPA) at room temperature.

-

Heat the mixture to 80-100 °C and stir for 2-4 hours. Monitor by TLC or LC-MS for the formation of the product.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous sodium hydroxide until the pH is ~7-8.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure this compound.

Causality Behind Choices:

-

Eaton's Reagent/PPA: These strong acids act as both the solvent and the catalyst for the intramolecular electrophilic aromatic substitution (the cyclization step), which is the core of the Fischer synthesis mechanism. They facilitate the necessary tautomerization and subsequent ring closure.

-

Ice Quench & Neutralization: This is a critical workup step to stop the reaction, precipitate the organic product (which is typically insoluble in aqueous media), and neutralize the strong acid for safe handling and downstream purification.

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation. The identity, purity, and integrity of each synthesized batch of this compound must be confirmed using a suite of orthogonal analytical techniques.

| Technique | Parameter | Expected Results |

| ¹H NMR | Chemical Shift, Multiplicity, Integration | - Aromatic protons on the indazole ring (typically 3H, appearing as doublets and singlets in the 7-8 ppm region).- Protons of the cyclopropyl ring (typically 4H for CH₂ and 1H for CH, in the upfield 0.5-2.0 ppm region).- A broad singlet for the N-H proton (>10 ppm). |

| ¹³C NMR | Chemical Shift | - Aromatic carbons (110-150 ppm).- Cyclopropyl carbons (0-15 ppm). |

| LC-MS | Retention Time & Mass-to-Charge Ratio | - A single major peak on the chromatogram indicating purity.- [M+H]⁺ ion corresponding to the molecular weight (C₁₀H₉BrN₂ ≈ 237.00 Da). Isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1 ratio) should be visible. |

| HPLC | Purity Assessment | - Purity is determined by the area percentage of the main product peak, typically with a target of >95% for R&D use.[5][7] |

Application in Drug Discovery Workflows

This compound is primarily used as a versatile intermediate for generating libraries of potential drug candidates, especially kinase inhibitors. The bromine at the 5-position is the key synthetic linchpin.

Caption: Application in parallel synthesis for drug discovery.

This workflow demonstrates how a single, well-designed starting material can be rapidly diversified. By performing parallel Suzuki, Sonogashira, and Buchwald-Hartwig couplings, researchers can efficiently generate hundreds of distinct analogues. Each analogue modifies the "solvent-exposed" region of the molecule (the 5-position), which is critical for tuning properties like solubility, cell permeability, and target selectivity, while keeping the core "binding" motif (the 3-cyclopropyl-indazole) constant. This systematic exploration is the cornerstone of modern lead optimization in drug discovery.[4]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aobchem.com [aobchem.com]

- 7. Page loading... [guidechem.com]

- 8. calpaclab.com [calpaclab.com]

Reactivity of the Bromine Atom in 5-bromo-3-cyclopropyl-1H-indazole: An In-depth Technical Guide

<Technical Guide >

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Indazole Scaffold in Drug Discovery

The 1H-indazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its structural resemblance to purine bases allows it to effectively interact with a variety of biological targets. The strategic placement of a bromine atom at the 5-position of the indazole ring, as in 5-bromo-3-cyclopropyl-1H-indazole, provides a versatile synthetic handle for introducing molecular diversity. This building block is particularly valuable in drug discovery for the construction of compound libraries and for structure-activity relationship (SAR) studies. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile formation of new carbon-carbon and carbon-nitrogen bonds.[4][5]

Core Principles: Understanding the Reactivity of the C5-Bromine

The reactivity of the bromine atom in this compound is governed by a combination of electronic and steric factors. A comprehensive understanding of these influences is critical for designing efficient and selective synthetic transformations.

-

Electronic Effects: The indazole ring is an electron-rich aromatic system, which influences the polarization of the C-Br bond. This electronic environment facilitates the oxidative addition of palladium(0) catalysts, the initial and often rate-determining step in many cross-coupling reactions.[6]

-

Steric Factors: The cyclopropyl group at the C3 position is sterically undemanding, imposing minimal hindrance at the C5 position. This allows for the approach of a wide variety of coupling partners and catalytic complexes.

Key Transformations: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position serves as an excellent electrophilic partner in several key palladium-catalyzed cross-coupling reactions. These methods are indispensable tools in modern organic synthesis for the construction of complex molecular architectures.[7]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, involving the coupling of an organohalide with an organoboron compound.[6] For this compound, this reaction allows for the introduction of a diverse array of aryl, heteroaryl, and vinyl substituents.[4][8]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 3-cyclopropyl-5-phenyl-1H-indazole.

Materials:

-

This compound

-

Phenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Solvent and Catalyst Addition: Add a degassed mixture of DME and water (e.g., 4:1 ratio), followed by the addition of Pd(dppf)Cl₂ (0.05 equiv.).

-

Reaction Execution: Heat the mixture to 80-90 °C and monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.[8]

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9][10]

Rationale for Experimental Choices:

-

Catalyst: Pd(dppf)Cl₂ is a highly effective and versatile catalyst for Suzuki-Miyaura couplings, often providing high yields and tolerating a broad range of functional groups.[11]

-

Base: Potassium carbonate is a commonly used base that is effective in promoting the transmetalation step of the catalytic cycle.[4][8]

-

Solvent System: A mixture of an organic solvent like DME and water is often used to solubilize both the organic and inorganic reaction components.[4][8]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of amines.[12][13] This reaction is of great importance in the synthesis of pharmaceuticals, as the arylamine moiety is a common structural motif.[14]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

Objective: To synthesize N-aryl-3-cyclopropyl-1H-indazol-5-amine.

Materials:

-

This compound

-

A primary or secondary amine

-

Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like XantPhos Pd G3[15]

-

A suitable phosphine ligand (e.g., XantPhos)

-

A strong, non-nucleophilic base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide (LHMDS))[16]

-

Anhydrous toluene or THF

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (1.5-2.2 equiv.) in a dry reaction vessel.

-

Catalyst System: Add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., XantPhos, 1-2 mol%).

-

Solvent Addition: Add the anhydrous solvent.

-

Reaction Execution: Heat the reaction mixture to 80-110 °C. Monitor the reaction's progress.

-

Work-up and Purification: After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the product via column chromatography.

Rationale for Experimental Choices:

-

Ligand: The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like XantPhos promote the reductive elimination step and stabilize the palladium catalyst.[15]

-

Base: A strong base is required to deprotonate the amine, facilitating its coordination to the palladium center.[17]

-

Anhydrous Conditions: The reaction is often sensitive to moisture, which can lead to catalyst deactivation.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[18][19] This reaction is valuable for introducing linear, rigid alkynyl moieties into the indazole scaffold.[20][21]

Experimental Protocol: Sonogashira Coupling of this compound

Objective: To synthesize 3-cyclopropyl-5-(alkynyl)-1H-indazole.

Materials:

-

This compound

-

A terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

An amine base (e.g., triethylamine (TEA) or diisopropylamine)[21]

-

Anhydrous solvent (e.g., THF or DMF)

Step-by-Step Methodology:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).[22][23]

-

Solvent and Reagent Addition: Add the anhydrous solvent, the amine base (2-3 equiv.), and the terminal alkyne (1.1-1.5 equiv.).[23]

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).[23] Monitor the reaction's progress.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water or saturated aqueous ammonium chloride, dry the organic layer, and concentrate. Purify the crude product by column chromatography.[21][22]

Rationale for Experimental Choices:

-

Dual Catalyst System: The Sonogashira reaction employs a dual catalytic system where palladium facilitates the main cross-coupling cycle, and copper(I) acts as a co-catalyst to activate the alkyne.[24]

-

Amine Base: The amine base serves to neutralize the hydrogen halide byproduct formed during the reaction and can also act as a solvent.[18]

Visualizing the Synthetic Pathways

Caption: Key cross-coupling reactions of this compound.

Data Summary: Comparative Overview of Reaction Conditions

| Reaction | Catalyst System | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80-90 |

| Buchwald-Hartwig | Pd(OAc)₂ / XantPhos | NaOtBu | Toluene | 80-110 |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT-80 |

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of diverse chemical libraries in drug discovery. The C5-bromine atom provides a reliable and predictable handle for a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This guide has provided a comprehensive overview of the reactivity of this important scaffold, along with detailed, validated protocols for its key transformations. A thorough understanding of these reactions and the principles that govern them will empower researchers to effectively utilize this compound in the design and synthesis of novel therapeutic agents.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]